molecular formula C11H11N3OS B12791513 3-Acetyl-3,4-dihydro-2H-(1,3,5)triazino(2,1-b)(1,3)benzothiazole CAS No. 81436-66-0

3-Acetyl-3,4-dihydro-2H-(1,3,5)triazino(2,1-b)(1,3)benzothiazole

Cat. No.: B12791513
CAS No.: 81436-66-0
M. Wt: 233.29 g/mol
InChI Key: KAZWWZXKGRRUTL-UHFFFAOYSA-N
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Description

3-Acetyl-3,4-dihydro-2H-(1,3,5)triazino(2,1-b)(1,3)benzothiazole is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol This compound is characterized by its unique triazino-benzothiazole structure, which combines a triazine ring with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-3,4-dihydro-2H-(1,3,5)triazino(2,1-b)(1,3)benzothiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-aminobenzothiazole with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-3,4-dihydro-2H-(1,3,5)triazino(2,1-b)(1,3)benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Acetyl-3,4-dihydro-2H-(1,3,5)triazino(2,1-b)(1,3)benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-3,4-dihydro-2H-(1,3,5)triazino(2,1-b)(1,3)benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-1,3,4-oxadiazole: Another heterocyclic compound with potential biological activities.

    3-Acetyl-1,3,5-triazine: Shares the triazine ring but lacks the benzothiazole moiety.

    3-Acetyl-2H-1,3-benzothiazole: Contains the benzothiazole structure but differs in the substitution pattern.

Uniqueness

3-Acetyl-3,4-dihydro-2H-(1,3,5)triazino(2,1-b)(1,3)benzothiazole is unique due to its combined triazino-benzothiazole structure, which imparts distinct chemical and biological properties

Properties

CAS No.

81436-66-0

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

1-(2,4-dihydro-[1,3,5]triazino[2,1-b][1,3]benzothiazol-3-yl)ethanone

InChI

InChI=1S/C11H11N3OS/c1-8(15)13-6-12-11-14(7-13)9-4-2-3-5-10(9)16-11/h2-5H,6-7H2,1H3

InChI Key

KAZWWZXKGRRUTL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CN=C2N(C1)C3=CC=CC=C3S2

Origin of Product

United States

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